molecular formula C14H14N4OS2 B5727688 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5727688
M. Wt: 318.4 g/mol
InChI Key: QNQWGURGZMUWOJ-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as DBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth. 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide can inhibit the growth of various bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a broad range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of novel materials using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide as a building block. Another area of interest is the study of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide as a potential biopesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide and its potential applications in medicine.

Synthesis Methods

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with thioacetic acid followed by cyclization with 2-bromoacetic acid. The resulting intermediate is then reacted with thioamide to form 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide.

Scientific Research Applications

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have antimicrobial, antifungal, and anticancer properties. In agriculture, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been studied as a potential biopesticide due to its ability to inhibit the growth of plant pathogens. In material science, 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-8-5-10-11(6-9(8)2)17-14(16-10)21-7-12(19)18-13-15-3-4-20-13/h3-6H,7H2,1-2H3,(H,16,17)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWGURGZMUWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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